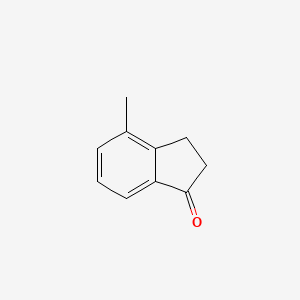

4-Methyl-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUORWXQKVXTQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403076 | |

| Record name | 4-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24644-78-8 | |

| Record name | 4-Methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Properties of 4-Methyl-1-indanone

An In-depth Technical Guide to 4-Methyl-1-indanone: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is a solid, ketone-functionalized organic compound.[1] It presents as a white to light yellow crystal powder.[2][3] Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with a methyl substituent on the aromatic ring.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 24644-78-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀O | [1][4][5] |

| Molecular Weight | 146.19 g/mol | [1][5] |

| Appearance | White to light yellow crystal powder | [2][3] |

| Melting Point | 94-96 °C | [1][2] |

| Boiling Point | 268.1 °C at 760 mmHg | [6] |

| Flash Point | 111.6 °C | [6] |

| Form | Solid |[1] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier Type | Identifier | Source |

|---|---|---|

| SMILES String | Cc1cccc2C(=O)CCc12 | [1] |

| InChI | 1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 | [1] |

| InChI Key | RUORWXQKVXTQJJ-UHFFFAOYSA-N |[1] |

Experimental Protocols and Synthesis

The indanone core is a valuable scaffold in organic synthesis.[7] The primary methods for synthesizing this compound and related structures involve intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation

One of the most direct routes for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[7]

Methodology:

-

Precursor Preparation: The starting material, 3-(m-tolyl)propanoic acid, is dissolved in a suitable anhydrous solvent, such as dichloromethane.[2]

-

Acid-Catalyzed Cyclization: A strong acid catalyst is required to promote the electrophilic aromatic substitution. Common reagents for this step include:

-

Reaction Conditions: The acid is typically added slowly to the solution of the precursor at a reduced temperature (e.g., 0 °C) before being warmed to room temperature.[2] The reaction proceeds via the formation of a reactive acylium ion, which then attacks the aromatic ring to form the five-membered ring of the indanone.[7]

-

Work-up and Purification: Following the reaction, a standard work-up procedure is performed to isolate the crude product, which can then be purified by techniques such as recrystallization or column chromatography.

Caption: Friedel-Crafts acylation workflow for this compound.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for synthesizing indanones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor.[7] A green chemistry approach using the solvent 4-methyltetrahydropyran (4-MeTHP) and a Lewis acid like boron trifluoride diethyl etherate has been developed for related indanones, offering a more sustainable synthetic route.[8]

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis, primarily due to its reactive ketone functional group.[7] It serves as a precursor for constructing more complex molecules, including polycyclic aromatic hydrocarbons and various derivatives with potential biological activity.[1][7]

Key Reactions:

-

Condensation Reactions: It undergoes base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to yield 2-arylidene-1-indanones.[7]

-

Nucleophilic Addition: The electrophilic carbonyl carbon reacts with various nucleophiles. For example, it condenses with lithiated naphthamides to form complex lactones after hydrolysis.[1][2] Grignard reagents can also add to the ketone to form tertiary alcohols.[7]

-

Derivatization: It is used to synthesize compounds like methyl 4-methyl-1-fluoroindan-1-carboxylate.[1]

Caption: Role of this compound as a key synthetic intermediate.

Biological Activity and Drug Development Potential

The indanone scaffold is considered a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[7][9] While specific signaling pathways for this compound are not extensively documented, its derivatives and related indanone structures have shown significant therapeutic potential.

Indanone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone core, highlighting the therapeutic importance of this chemical class.[9][11] Research indicates that functionalized indanones are valuable for developing novel therapeutic agents, with studies showing promising anti-inflammatory and anticancer activity in various derivatives.[7][11]

Caption: The role of the indanone core in developing bioactive compounds.

Safety and Handling

This compound is classified as a combustible solid.[1] Standard laboratory personal protective equipment (PPE), including eyeshields and gloves, is recommended when handling this compound.[1] It should be stored in a well-ventilated place, and handling procedures should aim to avoid dust formation, ingestion, and inhalation.[12][13]

References

- 1. This compound 97 24644-78-8 [sigmaaldrich.com]

- 2. This compound | 24644-78-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 24644-78-8 | Benchchem [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchmap.jp [researchmap.jp]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

A Comprehensive Technical Guide to 4-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone. As a derivative of 1-indanone, it belongs to a class of compounds that are recognized as privileged structures in medicinal chemistry. The indanone core is a key pharmacophore in numerous biologically active molecules and natural products, exhibiting a wide range of therapeutic properties. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, with a focus on its role in inflammatory signaling pathways.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and substance registration.

-

IUPAC Name: 4-Methyl-2,3-dihydro-1H-inden-1-one

-

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [2][4] |

| Molecular Weight | 146.19 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 94-96 °C | [1] |

| InChI Key | RUORWXQKVXTQJJ-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cccc2C(=O)CCc12 |

Experimental Protocols: Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring in the presence of a strong acid catalyst.

Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound from 3-(2-methylphenyl)propionic acid using trifluoromethanesulfonic acid as a catalyst.[1]

Materials:

-

3-(2-methylphenyl)propionic acid

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane

-

Ice water

-

Anhydrous sodium sulfate

-

Q-tube™ pressure tube

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

In a 12 mL Q-tube™ pressure tube, dissolve 0.5 mmol of 3-(2-methylphenyl)propionic acid in 1.0 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3 equivalents of trifluoromethanesulfonic acid to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature.

-

Seal the pressure tube with a PTFE septum and an appropriate cap and pressure adapter.

-

Heat the sealed reaction tube in an oil bath at 80°C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Indanone derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial properties.[5] Their mechanism of action is often attributed to the modulation of key signaling pathways involved in disease pathogenesis.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The underlying mechanism for this anti-inflammatory effect often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[6][7][8]

The diagram below illustrates the putative mechanism of action for indanone derivatives in suppressing the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of JNK (c-Jun N-terminal kinases) and subsequently the transcription factor NF-κB.[6] Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), leading to the production of NO and prostaglandins, respectively. Indanone derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[6]

Caption: Putative anti-inflammatory signaling pathway inhibited by indanone derivatives.

Conclusion

This compound is a versatile chemical entity with well-defined properties and established synthetic routes. As a member of the indanone class of compounds, it holds significant potential for further investigation in drug discovery and development, particularly in the context of inflammatory diseases. The elucidation of its precise mechanism of action and biological targets will be crucial for harnessing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. This compound | 24644-78-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 24644-78-8 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1-indanone

This guide provides essential physicochemical data for 4-Methyl-1-indanone, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting the molecular formula and weight in a clear, structured format.

Core Physicochemical Data

This compound is a solid, appearing as a white to light yellow crystal powder. Its fundamental molecular properties are summarized below, providing a quick reference for experimental design and analysis.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O[1][2][3] |

| Molecular Weight | 146.19 g/mol [1] |

| Alternate Molecular Weight | 146.186 g/mol [2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. The high-resolution measurement of this peak allows for the determination of the elemental composition and thus the precise molecular weight.

Elemental Analysis for Molecular Formula Determination:

Combustion analysis is a common method to determine the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

-

Sample Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation and Detection: The combustion products (carbon dioxide, water, and other gases) are passed through a series of traps or a gas chromatography column to separate them.

-

Quantification: The amounts of carbon dioxide and water are measured using detectors (e.g., thermal conductivity detector).

-

Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of carbon dioxide and water produced. The percentage of oxygen is typically determined by difference. These percentages are used to derive the empirical formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its constituent elements, the resulting molecular formula, and the calculated molecular weight.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Methyl-1-indanone (CAS No. 24644-78-8), a valuable intermediate in the synthesis of various complex molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The spectral data of this compound (C₁₀H₁₀O, Molecular Weight: 146.19 g/mol ) is crucial for its identification and characterization in research and synthesis.[3] Below is a summary of the expected and observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the five-membered ring, and the methyl protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methylene groups on the indanone ring will likely appear as triplets around 2.5-3.5 ppm. The methyl group protons will present as a singlet in the upfield region, typically around 2.3 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each of the ten carbon atoms in unique chemical environments. The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield, generally in the range of 190-210 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The methylene carbons of the five-membered ring and the methyl carbon will appear in the upfield region of the spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.0-7.8 (m, 3H, Ar-H) | ~195-208 (C=O) |

| ~2.9-3.2 (t, 2H, -CH₂-) | ~125-150 (Ar-C) |

| ~2.6-2.9 (t, 2H, -CH₂-) | ~25-40 (-CH₂-) |

| ~2.3 (s, 3H, -CH₃) | ~15-25 (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected in the region of 1690-1715 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule, typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1690-1715 | C=O Stretch (Ketone) |

| 1450-1600 | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak [M]⁺ at an m/z ratio corresponding to its molecular weight (146.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern will likely involve the loss of small molecules such as CO and ethylene, as well as cleavages related to the methyl group and the indanone ring structure.

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| 146 | [M]⁺ |

| 131 | [M-CH₃]⁺ |

| 118 | [M-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The instrument is calibrated, and the spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

The Indanone Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. Its rigid, yet adaptable, framework allows for the strategic placement of functional groups, leading to potent and selective modulators of various physiological processes. This technical guide provides an in-depth exploration of the biological significance of the indanone core, with a focus on its application in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.

A Versatile Pharmacophore with Diverse Biological Activities

The indanone moiety is a recurring motif in numerous pharmacologically active compounds, both of natural and synthetic origin.[1] Its widespread biological activities underscore its importance as a foundational scaffold in drug design. Extensive research has demonstrated the potential of indanone derivatives in several key therapeutic areas.[2]

Anticancer Activity

The indanone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[2] Derivatives of indanone have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that are distinct from conventional chemotherapeutics.[3][4] A notable example is the inhibition of tubulin polymerization, a critical process in cell division, which is a target for several successful anticancer drugs.[4]

Neuroprotective Effects

The neuroprotective properties of indanone derivatives have garnered significant attention, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5] The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the symptomatic treatment of Alzheimer's disease, which features an indanone core.[1] Beyond AChE inhibition, indanone-based compounds have been shown to modulate other pathways implicated in neurodegeneration, including the inhibition of amyloid-beta (Aβ) aggregation.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. The indanone scaffold has been successfully utilized to develop potent anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]

Antiviral Activity

The emergence of viral diseases has highlighted the urgent need for new antiviral therapies. The indanone scaffold has shown promise in this area, with derivatives exhibiting activity against a range of viruses.[7][8] For instance, certain indanone-chalcone hybrids have demonstrated notable activity against the Tobacco Mosaic Virus (TMV).

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various indanone derivatives across different biological activities, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (colorectal) | 0.44 | [3] |

| ITH-6 | COLO 205 (colorectal) | 0.98 | [3] |

| ITH-6 | KM 12 (colorectal) | 0.41 | [3] |

| Indanone Derivative 1 | MCF-7 (breast) | 2.2 | [4] |

| Benzylidene indanone 1 | Tubulin Polymerization | 0.63 | [9] |

| Indanone AM-3 | Tubulin Polymerization | 1.88 | [9] |

| Indanone spiroisoxazoline 9f | MCF-7 (breast) | 0.03 | [10] |

Table 2: Neuroprotective Activity of Indanone Derivatives

| Compound | Target/Assay | IC50/EC50 | Reference |

| Indanone Derivative 6a | Acetylcholinesterase (AChE) | 0.0018 µM | [3] |

| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 nM | [11] |

| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 nM | [11] |

| Indanone Derivative D28 | Acetylcholinesterase (AChE) | 0.0248 µM | [12] |

| Indanone Derivative D29 | Acetylcholinesterase (AChE) | 0.0224 µM | [12] |

| Indanone Derivative D30 | Acetylcholinesterase (AChE) | 0.0257 µM | [12] |

| Indanone Derivative 12 | Acetylcholinesterase (AChE) | 0.12 µM | [13] |

| Indanone Derivative C5 | Acetylcholinesterase (AChE) | 1.16 µM | [6] |

| Indanone Derivative 28 | Acetylcholinesterase (AChE) | 0.86 nM | [14] |

Table 3: Anti-inflammatory Activity of Indanone Derivatives

| Compound | Assay | Inhibition/IC50 | Reference |

| 2-benzylidene-1-indanone 4d | LPS-induced TNF-α production | 83.73% inhibition | [15] |

| 2-benzylidene-1-indanone 4d | LPS-induced IL-6 production | 69.28% inhibition | [15] |

| Indanone Derivative C5 | Anti-platelet aggregation | IC50 = 4.92 µM | [6] |

| Indanone Derivative | Heat-induced RBC hemolysis (100 µM) | 72.82% inhibition | [16] |

| Ursodeoxycholic acid-cinnamic acid hybrid 2m | NO production in RAW264.7 cells | IC50 = 7.70 µM | [10] |

Table 4: Antiviral Activity of Indanone Derivatives

| Compound | Virus | EC50 (µg/mL) | Reference |

| Indanone-chalcone N2 | Tobacco Mosaic Virus (TMV) - Therapeutic | 70.7 | [7] |

| Indanone-chalcone N7 | Tobacco Mosaic Virus (TMV) - Therapeutic | 89.9 | [7] |

| Indanone-chalcone N2 | Tobacco Mosaic Virus (TMV) - Protective | 60.8 | [7] |

| Indanone-chalcone N10 | Tobacco Mosaic Virus (TMV) - Protective | 120.3 | [7] |

| Indanone Derivative 27 | Pepper Mild Mottle Virus (PMMoV) | 140.5 mg/L | [12] |

Key Mechanisms of Action and Signaling Pathways

The diverse biological activities of the indanone scaffold are a consequence of its ability to interact with a range of molecular targets and modulate critical signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation and is frequently dysregulated in cancer. Several anti-inflammatory and anticancer indanone derivatives have been shown to inhibit this pathway.[17][18] A key mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[19][20]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It comprises several key kinases, including ERK, JNK, and p38. Indanone derivatives have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of these kinases.[5][21] This inhibition can contribute to their anticancer and anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indanone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][19][22][23][24]

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well microplates

-

Indanone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indanone derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with indanone derivatives.[4][25][26][27]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well plates

-

Indanone derivatives

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of indanone derivatives for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of indanone derivatives to inhibit the polymerization of tubulin into microtubules.[4][9][14][28][29][30][31][32]

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Indanone derivatives

-

Positive control (e.g., colchicine for inhibition, paclitaxel for promotion)

-

Vehicle control (e.g., DMSO)

-

96-well, half-area, clear-bottom plates

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: Prepare solutions of the indanone derivatives and controls in polymerization buffer. Keep all reagents on ice.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compounds or controls.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization can be determined from the curve. Calculate the percentage of inhibition compared to the vehicle control.

Conclusion

The indanone scaffold represents a highly versatile and valuable core structure in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents with a wide range of biological activities. The continued exploration of the chemical space around the indanone nucleus, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, neurodegenerative diseases, inflammation, and infectious diseases. This guide provides a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of the indanone scaffold.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

- 30. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Indanone Derivatives in Natural Products: A Technical Guide for Drug Discovery Professionals

Introduction

The indanone core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with significant biological activities. These compounds, found in terrestrial plants and marine organisms, have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide provides an in-depth overview of naturally occurring indanone derivatives, their sources, biological activities, and the experimental methodologies used for their isolation and evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Prominent Natural Indanone Derivatives and Their Biological Activities

Several classes of indanone derivatives have been isolated from natural sources, with pterosins and jatropholones being among the most extensively studied.

Pterosins: A class of sesquiterpenoids characterized by an indanone core, pterosins are primarily found in ferns of the Pteris genus. Pterosin B, a prominent member of this family, has been shown to exhibit significant anticancer properties.

Jatropholones: These are diterpenoids containing an indanone moiety, isolated from plants of the Jatropha genus. Jatropholones A and B have demonstrated cytotoxic and antiplasmodial activities.

Marine-derived Indanones: Marine cyanobacteria, such as those of the genus Lyngbya, are also a source of unique indanone derivatives with various biological activities.

The biological activities of these and other natural indanone derivatives are summarized in the table below, with quantitative data where available.

Data Presentation: Biological Activities of Natural Indanone Derivatives

| Compound Class | Specific Compound | Natural Source | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Pterosins | Pterosin B | Pteris ensiformis | Anticancer (Cytotoxicity) | MCF-7: 29.5 µg/ml (72h) | [1] |

| (2S)-13-hydroxypterosin A | Pteris ensiformis | Antitubercular | MIC: >100 µg/ml | ||

| (2S,3S)-12-hydroxypterosin Q | Pteris ensiformis | Antitubercular | MIC: 6.25 µg/ml | ||

| Jatropholones | Jatropholone A | Jatropha integerrima | Cytotoxicity, Antiplasmodial | - | |

| Jatropholone B | Jatropha integerrima | Cytotoxicity, Antiplasmodial, Anti-inflammatory | - | ||

| Marine Indanones | - | Lyngbya majuscula | Inhibition of hypoxia-induced VEGF promoter activation | - |

Note: Quantitative data for many natural indanone derivatives are limited in the public domain. The table will be updated as more specific data becomes available.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of indanone derivatives from natural sources.

Isolation and Characterization of Pterosins from Pteris ensiformis

1. Extraction:

-

Air-dry the whole plant material of Pteris ensiformis and grind it into a coarse powder.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to fractionate the extract based on polarity.

2. Isolation by Column Chromatography:

-

Subject the ethyl acetate fraction, which is typically rich in pterosins, to column chromatography on a silica gel (60-120 mesh) column.

-

Prepare the column by making a slurry of silica gel in n-hexane and packing it into the column.

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

-

Combine fractions with similar TLC profiles.

3. Purification and Characterization:

-

Further purify the fractions containing the compounds of interest using preparative TLC or repeated column chromatography with a shallower solvent gradient.

-

Characterize the pure isolated compounds using spectroscopic methods:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

FT-IR Spectroscopy: To identify functional groups.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

-

Mass Spectrometry (HR-MS): To determine the exact mass and molecular formula.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for acetylcholinesterase (AChE) inhibitors.

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO).

-

96-well microplate reader.

2. Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals (e.g., every minute for 5 minutes).

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

1. Reagents and Materials:

-

Purified tubulin protein (e.g., from bovine brain).

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO).

-

A fluorescence plate reader capable of measuring fluorescence at 360 nm excitation and 450 nm emission.

-

DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.

2. Assay Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Add GTP to initiate polymerization.

-

Monitor the increase in fluorescence over time at 37°C. The polymerization of tubulin into microtubules enhances the fluorescence of DAPI.

3. Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of the test compound.

-

The rate of tubulin polymerization is determined from the initial linear portion of the curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

Indanone derivatives exert their biological effects through various mechanisms, including the disruption of cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain indanone derivatives, particularly those with anticancer activity, function by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Caption: Inhibition of tubulin polymerization by an indanone derivative.

Acetylcholinesterase Inhibition

The neuroprotective effects of some indanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition by an indanone derivative.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of many natural indanone derivatives, such as pterosin B, are mediated through the induction of apoptosis, or programmed cell death. This process involves a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Pterosin B has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Pterosin B-induced apoptosis via the intrinsic pathway.

Conclusion

Natural products containing the indanone scaffold represent a rich source of biologically active molecules with therapeutic potential. This guide has provided an overview of prominent examples, their biological activities, and detailed experimental protocols for their study. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, offers valuable insights for the design and development of novel drugs. Further research into this fascinating class of compounds is warranted to fully exploit their therapeutic promise.

References

Potential Research Frontiers for 4-Methyl-1-indanone: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-indanone, a substituted indanone, belongs to a class of compounds recognized for its significant potential in medicinal chemistry. The indanone scaffold is a "privileged structure," frequently found in biologically active molecules and serving as a versatile starting point for the synthesis of complex therapeutic agents.[1] While much of the research has focused on the broader class of indanones, this compound presents specific, under-explored opportunities for the development of novel therapeutics. This technical guide outlines promising research avenues for this compound, focusing on the synthesis of novel derivatives and their investigation in key therapeutic areas such as oncology, inflammation, and infectious diseases. This document provides detailed hypothetical experimental protocols, data presentation tables, and visual workflows to facilitate further research and development.

Core Chemical Properties and Known Synthesis

This compound is a solid at room temperature with a melting point of 94-96 °C.[2][3] Its core structure, featuring a ketone functional group, is amenable to a variety of chemical modifications. The primary and most direct method for its synthesis is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid, typically facilitated by a strong acid like polyphosphoric acid (PPA).[1][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Melting Point | 94-96 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | |

| SMILES | Cc1cccc2C(=O)CCc12 | [3] |

Potential Research Area 1: Synthesis and Evaluation of Novel 2-Arylidene-4-methyl-1-indanone Derivatives as Anti-inflammatory Agents

Rationale

Derivatives of 2-benzylidene-1-indanone have demonstrated significant anti-inflammatory properties, notably through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[5] Furthermore, some indanone analogues have been shown to suppress the TLR4/JNK/NF-κB signaling pathway.[6] By synthesizing a library of 2-arylidene derivatives of this compound with diverse aromatic aldehydes, novel and potent anti-inflammatory agents may be discovered.

Proposed Synthetic Workflow

A Claisen-Schmidt condensation reaction can be employed to synthesize the target compounds.[1]

Caption: Synthetic workflow for 2-arylidene-4-methyl-1-indanone derivatives.

Detailed Experimental Protocol: Synthesis of (E)-2-(4-hydroxybenzylidene)-4-methyl-1H-inden-1-one

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.46 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 30 mL of ethanol.

-

Catalyst Addition: While stirring, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 5 mL of water dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with 1M HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay Workflow

Caption: Workflow for evaluating the anti-inflammatory activity of synthesized compounds.

Hypothetical Data Presentation

| Compound ID | Substituent on Arylidene Ring | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | IC₅₀ (µM) for TNF-α |

| 4MI-H | H | 45.2 ± 3.1 | 38.7 ± 2.5 | >10 |

| 4MI-OH | 4-OH | 85.6 ± 4.2 | 79.1 ± 3.8 | 2.5 |

| 4MI-OMe | 4-OCH₃ | 62.1 ± 2.9 | 55.4 ± 3.3 | 7.8 |

| 4MI-Cl | 4-Cl | 71.5 ± 3.5 | 66.8 ± 4.1 | 5.1 |

| Xanthohumol (Control) | - | 88.3 ± 2.7 | 82.5 ± 3.0 | 1.9 |

Potential Research Area 2: Development of this compound-based Thiazolyl Hydrazones as Anticancer Agents

Rationale

Indanone-based thiazolyl hydrazone derivatives have shown potent anticancer activity, particularly against p53 mutant colorectal cancer cell lines.[7][8] These compounds can induce cell cycle arrest at the G2/M phase, increase reactive oxygen species (ROS), and inhibit the expression of NF-κB p65 and Bcl-2.[7][8] Synthesizing a series of thiazolyl hydrazones from this compound could lead to the discovery of novel anticancer drug candidates with improved efficacy and selectivity.

Proposed Signaling Pathway

Caption: Potential signaling pathway for the anticancer activity of the proposed compounds.

Detailed Experimental Protocol: Synthesis of N'-(4-phenylthiazol-2-yl)-4-methyl-1H-inden-1-imine

-

Reaction Setup: Combine this compound (1.46 g, 10 mmol) and 2-hydrazinyl-4-phenylthiazole (2.05 g, 10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Isolation: After cooling to room temperature, the product will precipitate. Collect the solid by filtration.

-

Purification: Wash the precipitate with cold ethanol and dry under vacuum. Recrystallize if necessary.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Evaluation

| Assay | Cell Lines | Endpoint |

| Cytotoxicity | HT-29, COLO 205 (p53 mutant), HCT 116 (p53 wild-type) | IC₅₀ values after 48h treatment (MTT assay) |

| Cell Cycle Analysis | HT-29 | Percentage of cells in G2/M phase (Flow Cytometry) |

| Apoptosis Assay | HT-29 | Percentage of apoptotic cells (Annexin V/PI staining) |

| Western Blot | HT-29 | Expression levels of NF-κB p65 and Bcl-2 |

Potential Research Area 3: Synthesis and Antimicrobial Screening of this compound Derivatives

Rationale

The indanone scaffold is present in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Derivatives such as those with acetic acid substitutions or fused isoxazole rings have shown notable efficacy.[9] By creating novel derivatives of this compound, for instance by introducing heterocyclic moieties known for their antimicrobial effects, new lead compounds for treating infectious diseases could be identified.

Proposed Experimental Workflow

Caption: Workflow for the synthesis and antimicrobial evaluation of new derivatives.

Detailed Experimental Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

-

Well Preparation: Create wells of 6 mm diameter in the agar plates.

-

Compound Application: Add a specific concentration (e.g., 100 µg/mL) of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO) into the wells.

-

Controls: Use a standard antibiotic (e.g., Streptomycin for bacteria, Ketoconazole for fungi) as a positive control and the solvent as a negative control.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Hypothetical Data Presentation

| Compound ID | Derivative Type | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans | MIC (µg/mL) vs S. aureus |

| 4MI-AA | Acetic Acid | 15 | 12 | 10 | 62.5 |

| 4MI-PABA | PABA conjugate | 18 | 14 | 12 | 31.25 |

| 4MI-Morph | Morpholine conjugate | 16 | 11 | 14 | 62.5 |

| Streptomycin | - | 22 | 20 | - | 8 |

| Ketoconazole | - | - | - | 19 | 16 |

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The research areas outlined in this guide—focusing on anti-inflammatory, anticancer, and antimicrobial applications—are supported by substantial evidence from the broader class of indanone derivatives. The provided synthetic strategies, experimental protocols, and data presentation frameworks offer a solid foundation for researchers to embark on the systematic exploration of this compound's therapeutic potential. Further investigation into the structure-activity relationships of its novel derivatives is crucial for optimizing their biological activity and advancing them through the drug discovery pipeline.

References

- 1. This compound | 24644-78-8 | Benchchem [benchchem.com]

- 2. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 97 24644-78-8 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 4-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity centered on the carbonyl group of 4-Methyl-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic molecules with applications in treating neurodegenerative diseases and cancer.[1][2] this compound, as a key intermediate, offers a versatile platform for the synthesis of complex molecular architectures, primarily through transformations involving its ketone functionality.[3][4] This document details the electronic and steric influences on the carbonyl group's reactivity, summarizes key reaction types with quantitative data, provides experimental protocols, and visualizes reaction pathways.

Core Reactivity of the Carbonyl Group

The ketone functional group in this compound is the principal site for its chemical transformations.[1] The reactivity is governed by the inherent electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[1][5] This interaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or undergo subsequent elimination or rearrangement steps.

The fused aromatic ring and the methyl group at the 4-position exert electronic and steric effects that modulate this reactivity. The methyl group, being electron-donating, slightly activates the aromatic ring.[1] The overall structure creates a defined steric environment that can influence the trajectory of incoming nucleophiles, impacting the stereoselectivity of certain reactions.[6]

Key Transformations of the Carbonyl Group

The carbonyl moiety of this compound participates in a variety of well-established reactions, making it a valuable synthetic building block.

2.1 Nucleophilic Addition Reactions This is the most characteristic reaction of the carbonyl group in this compound.[1] The electrophilic carbonyl carbon readily reacts with various nucleophiles.[1]

-

Organometallic Reagents: Grignard reagents add to the ketone to form tertiary alcohols.[1]

-

Lithiated Amides: Condensation with reagents like 2-lithio-N,N-diethyl-1-napthamide, followed by hydrolysis, yields complex lactone structures.[7][8]

2.2 Condensation Reactions A significant reaction of this compound is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. This reaction produces 2-arylidene-1-indanones, which are α,β-unsaturated ketones and valuable intermediates for further synthesis.[1]

2.3 Reactions at the α-Methylene Position The methylene group at the C2 position, adjacent to the carbonyl, is particularly reactive due to the electron-withdrawing effect of the ketone.[1] This allows for a range of functionalization reactions:

-

Alkylation: Methylation at the α-position can be achieved using reagents like methyl iodide (MeI).[9]

-

Functional Group Introduction: The α-position can be functionalized to introduce groups such as thiocyanato or to form keto-oximes for further transformation into amino-indanones.[4][10]

Data Presentation: Physicochemical Properties and Reaction Summary

Quantitative data for this compound and its key reactions are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 24644-78-8 | [7] |

| Molecular Formula | C₁₀H₁₀O | [11] |

| Molecular Weight | 146.19 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 94-96 °C (lit.) | [7][8] |

| ¹H NMR (Typical Shift) | Methyl protons signal around δ 2.3 ppm | [1] |

| SMILES String | Cc1cccc2C(=O)CCc12 | [7] |

| InChI Key | RUORWXQKVXTQJJ-UHFFFAOYSA-N | [7] |

Table 2: Summary of Key Reactions Involving the Carbonyl Group

| Reaction Type | Reagents | Product Type | Reported Yield | Reference |

| Friedel-Crafts Cyclization | 3-(m-tolyl)propanoic acid, PPA | This compound | 85% | [1][12] |

| Nucleophilic Addition | 2-lithio-N,N-diethyl-1-napthamide | Lactone | Not specified | [7][8] |

| Claisen-Schmidt Condensation | Aromatic aldehydes, Base | 2-Arylidene-1-indanone | Not specified | [1] |

| α-Methylation | MeI | 2,4-Dimethyl-1-indanone | 46-52% (over two steps) | [9] |

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

4.1 Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol describes the most direct synthesis from 3-(m-tolyl)propanoic acid using polyphosphoric acid (PPA) as a cyclizing agent.[1][12]

-

Reagents: 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol), Polyphosphoric acid (PPA) prepared from P₂O₅ (6.0 g) and orthophosphoric acid (6.0 mL).[12]

-

Procedure:

-

Prepare PPA by stirring P₂O₅ and orthophosphoric acid under anhydrous conditions in an oil bath at 90-95°C for 1 hour.[12]

-

Cool the PPA mixture to 70°C.

-

Add 3-(m-tolyl)propanoic acid dropwise to the stirred PPA solution.[12]

-

Continue stirring at 90-95°C for approximately 1 hour, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it over crushed ice.[12]

-

A solid precipitate will form. Filter the solid and wash it with a saturated sodium bicarbonate solution and then with water.

-

Purify the crude product by recrystallization from petroleum ether to yield colorless crystals of this compound.[12]

-

4.2 Palladium-Catalyzed Carbonylative Cyclization

This method provides an efficient route to the indanone core from unsaturated aryl halides.[1]

-

General Reagents: Unsaturated aryl iodide, Pd(0) catalyst, Carbon monoxide (CO).[1]

-

General Procedure:

-

Combine the unsaturated aryl iodide and a Pd(0) catalyst in a suitable solvent under an atmosphere of carbon monoxide.

-

The reaction proceeds through several catalytic steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination and insertion of CO to form an acyl-palladium intermediate, and subsequent intramolecular acylpalladation of the adjacent double bond to form the five-membered ketone ring.[1]

-

Work-up and purification are performed using standard organic chemistry techniques.

-

Visualizations: Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the core reactivity and key mechanistic pathways of this compound.

Caption: General pathway for nucleophilic addition to the carbonyl group.

Caption: Logical workflow for the synthesis of this compound.

Caption: Key steps in the palladium-catalyzed synthesis of indanones.

Conclusion

The carbonyl group of this compound is a highly reactive and synthetically versatile functional group. Its electrophilic nature facilitates a broad range of transformations, including nucleophilic additions, condensations, and functionalizations at the adjacent α-position. These reactions provide robust pathways for the synthesis of complex polycyclic and heterocyclic structures. For professionals in drug discovery and development, a thorough understanding of the reactivity of this compound is crucial for designing novel synthetic routes to bioactive molecules, leveraging the indanone core as a foundational element for therapeutic agents.[2][3]

References

- 1. This compound | 24644-78-8 | Benchchem [benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchportal.vub.be [researchportal.vub.be]

- 7. This compound 97 24644-78-8 [sigmaaldrich.com]

- 8. This compound | 24644-78-8 [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-1-indanone and its Analogs for Researchers and Drug Development Professionals

An exploration into the synthesis, biological activities, and therapeutic potential of 4-Methyl-1-indanone and its derivatives, this guide provides a comprehensive overview for researchers and scientists in the field of drug discovery.

This compound, a methylated derivative of 1-indanone, serves as a versatile scaffold in medicinal chemistry. Its structural framework is a key component in a variety of biologically active compounds, including approved drugs such as the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, and the HIV protease inhibitor Indinavir. The amenability of the this compound core to chemical modification has spurred the development of a diverse range of analogs with promising therapeutic activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.

Core Chemical Properties and Synthesis

This compound is a white to light yellow crystalline powder with a melting point of 94-96 °C.[1] Its chemical structure, featuring a benzene ring fused to a five-membered ring with a ketone and a methyl group, provides multiple sites for functionalization, making it an attractive starting material for the synthesis of complex molecules.

The synthesis of the this compound core and its analogs is primarily achieved through several key chemical reactions, including the Friedel-Crafts acylation, Nazarov cyclization, and Claisen-Schmidt condensation.

Key Synthetic Methodologies:

-

Intramolecular Friedel-Crafts Cyclization: This is a direct method for synthesizing this compound, typically involving the cyclization of 3-(m-tolyl)propanoic acid in the presence of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent.[2]

-

Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form the cyclopentenone ring of the indanone scaffold.[2]

-

Claisen-Schmidt Condensation: This base-catalyzed reaction of this compound with aromatic aldehydes is a common route to synthesize 2-arylidene-1-indanone derivatives, which are known for their biological activities.[2]

Biological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most promising derivatives.

Anti-inflammatory Activity of 2-Benzylidene-1-indanone Analogs

A series of 2-benzylidene-1-indanone derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

| Compound | R1 | R2 | R3 | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |

| 4a | H | H | H | 55.42 | 40.15 |

| 4c | H | OH | OH | - | 69.28 |

| 4d | H | OMe | OH | 83.73 | 69.28 |

| 8f | OH | OMe | OH | 90.12 | 85.33 |

Structure-Activity Relationship (SAR) Insights:

-

The introduction of hydroxyl groups at the 3' and 4' positions of the benzylidene ring (compound 4c ) significantly increased IL-6 inhibitory activity compared to the unsubstituted analog (4a ).

-

Methylation of the 3'-hydroxyl group (compound 4d ) maintained potent IL-6 inhibition and substantially increased TNF-α inhibition, suggesting a preference for a methoxy group at this position.

-

The presence of a hydroxyl group at the 6-position of the indanone ring, combined with 3'-methoxy and 4'-hydroxyl groups on the benzylidene ring (compound 8f ), resulted in the most potent anti-inflammatory activity in this series.

Cytotoxicity of Benzylidene Indanone Analogs against Cancer Cell Lines

Certain benzylidene indanone derivatives have exhibited significant cytotoxic activity against various human cancer cell lines.

| Compound | R Group | Cancer Cell Line | IC50 (µM) |

| 37a | 4-nitro | MCF7 | 4 |

| 37c | 4-chloro | MCF7 | <10 |

| 37e | 4-carboxylic ester | MCF7 | 24 |

| 37f | 4-carboxylic acid | MCF7 | 48 |

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups on the benzylidene ring appear to enhance cytotoxic activity, with the 4-nitro substituted compound (37a ) being the most potent against the MCF7 breast cancer cell line.[3]

-

The presence of a 4-carboxylic ester (37e ) also conferred considerable activity, while the corresponding carboxylic acid (37f ) was less potent.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes the synthesis of this compound from 3-(2-methylphenyl)propionic acid via an intramolecular Friedel-Crafts cyclization.

Materials:

-

3-(2-methylphenyl)propionic acid

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane

-

Ice

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(2-methylphenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube at 0 °C.

-

Slowly add trifluoromethanesulfonic acid (3 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature.

-

Seal the pressure tube and heat it in an oil bath at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.

-

Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.[2]

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound analogs in LPS-stimulated murine peritoneal macrophages.

Materials:

-

Murine peritoneal macrophages (MPMs)

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Xanthanol)

-

Cell culture medium

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed MPMs in 35 mm plates and incubate overnight at 37°C in a 5% CO2-humidified atmosphere.

-

Pre-incubate the cells for 30 minutes with the test compounds at a concentration of 10 µM, the positive control, or DMSO (vehicle control).

-

Stimulate the cells with LPS (0.5 µg/mL) and incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each test compound relative to the vehicle control.[1]

Signaling Pathways and Experimental Workflows

Modulation of NF-κB and Nrf2 Signaling Pathways

Certain 2-arylidene indanone derivatives, such as 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[4]

The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of IPX-18 in modulating NF-κB and Nrf2 pathways.

General Workflow for Synthesis and Screening of this compound Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: A typical workflow for the discovery of novel this compound-based drug candidates.

Conclusion